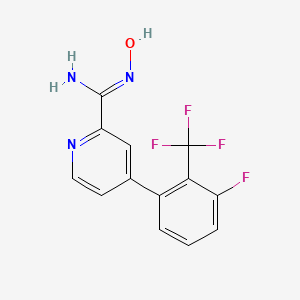

4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Description

Properties

IUPAC Name |

4-[3-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N3O/c14-9-3-1-2-8(11(9)13(15,16)17)7-4-5-19-10(6-7)12(18)20-21/h1-6,21H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUPXFRZTKRNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Substituted Phenyl Intermediate

The 3-fluoro-2-trifluoromethylphenyl component is often prepared or sourced commercially as 2-fluoro-4-(trifluoromethyl)pyridine or related intermediates (CAS 118078-66-3). This intermediate is characterized by high purity (>98%) and is used as a building block for further functionalization.

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C6H3F4N | 2-Fluoro-4-(trifluoromethyl)pyridine |

| Purity | >98% (GC) | High purity required |

| Physical State | Liquid | Stored under cool, dark conditions |

| Boiling Point | 110 °C | Reference for reaction conditions |

| CAS Number | 118078-66-3 | Commercial availability |

Formation of Pyridine-2-carboxamidine Core

The pyridine-2-carboxamidine moiety is formed by conversion of the corresponding pyridine-2-carboxylic acid or pyridine-2-carbonitrile derivatives into amidines, followed by hydroxylation to introduce the N-hydroxy group. Typical reagents include hydroxylamine derivatives under controlled conditions to achieve the N-hydroxy amidine functionality.

Coupling Reaction

The key step involves the coupling of the 3-fluoro-2-trifluoromethylphenyl group to the pyridine ring at the 4-position. This is usually achieved via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, or via nucleophilic aromatic substitution if suitable leaving groups are present.

Hydroxylation of the Amidino Group

Representative Synthetic Route and Conditions

A representative synthetic route reported in medicinal chemistry literature involves:

| Step | Reagents and Conditions | Outcome / Yield | Remarks | |

|---|---|---|---|---|

| 1 | 3-Fluoro-2-trifluoromethylphenylboronic acid + 4-chloropyridine-2-carboxamidine | Pd-catalyst, base, solvent, heat | Formation of 4-(3-fluoro-2-trifluoromethylphenyl)pyridine-2-carboxamidine intermediate | Cross-coupling efficiency critical |

| 2 | Treatment with hydroxylamine hydrochloride, base (e.g., NaOH), aqueous or alcoholic solvent, ambient to mild heat | Conversion to N-hydroxy derivative | Typically moderate to high yield | Control of pH and temperature important |

| 3 | Purification by HPLC or recrystallization | Pure compound obtained | Analytical verification by NMR, LCMS |

Analytical and Research Findings

- NMR Spectroscopy: Proton NMR confirms the presence of aromatic protons consistent with the substituted phenyl and pyridine rings, and characteristic signals for the N-hydroxy amidine group.

- Mass Spectrometry: LCMS shows molecular ion peak at m/z 299.22 corresponding to the molecular weight of C13H9F4N3O.

- Purity: High purity (>95%) is achievable through chromatographic purification, critical for biological evaluation.

- Stability: The compound is stable under standard laboratory conditions but should be stored under inert atmosphere and low temperature to prevent hydrolysis or degradation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C13H9F4N3O |

| Molecular Weight | 299.22 g/mol |

| Key Starting Materials | 3-Fluoro-2-trifluoromethylphenylboronic acid, 4-chloropyridine-2-carboxamidine |

| Key Reagents | Palladium catalyst, hydroxylamine hydrochloride, base (NaOH) |

| Typical Solvents | DMSO, ethanol, water |

| Reaction Temperatures | 25–110 °C (depending on step) |

| Purification Methods | HPLC, recrystallization |

| Yield Range | Moderate to high (40–70%) depending on step |

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The trifluoromethyl and pyridine moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as other catalysts and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyridine derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that compounds similar to 4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine exhibit antimicrobial properties. The presence of fluorine atoms can enhance the interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Anti-inflammatory Properties

Research has shown that this compound may inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. The introduction of electron-withdrawing groups like fluorine can improve the compound's ability to penetrate cell membranes, thereby enhancing its anti-inflammatory effects .

Potential in Cancer Treatment

There is emerging evidence that derivatives of this compound may have anticancer properties. By targeting specific signaling pathways involved in tumor growth and proliferation, it could serve as a lead compound for the development of new cancer therapeutics.

Case Study 1: Inhibition of NF-κB Pathway

A study demonstrated that derivatives containing the 3,4-dihydronaphthalen-1(2H)-one fragment showed significant inhibitory effects on the NF-κB pathway. The introduction of fluorinated groups enhanced the lipophilicity and metabolic stability of these compounds, suggesting their potential as anti-inflammatory agents .

Case Study 2: Antimicrobial Efficacy

In vitro studies have reported that fluorinated pyridines exhibit enhanced antimicrobial activity against various pathogens. The structural modifications in this compound may contribute to its effectiveness against resistant bacterial strains .

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, while the pyridine moiety contributes to its overall stability and reactivity. These interactions can lead to various biological effects, making the compound a valuable candidate for further research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridine-2-carboxamidine derivatives, which vary in substituent patterns on the phenyl ring and adjacent functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Molecular Comparison

*Estimated based on analogs in and .

Key Comparison Points

Substituent Position and Electronic Effects: The target compound (3-F, 2-CF₃) has electron-withdrawing groups at adjacent positions, creating a polarized phenyl ring. Bis-trifluoromethyl analogs () exhibit higher lipophilicity (logP ~4.5–5.0 estimated), impacting membrane permeability in biological systems .

Functional Group Variations: The benzyloxy derivative () replaces the phenyl group with a flexible ether linkage, reducing rigidity but enhancing solubility in aqueous media (predicted pKa ~13.2) .

Synthesis and Stability :

- The target compound’s synthesis likely parallels methods for analogs in and , where anhydrous conditions (e.g., HCl/dioxane) are used to stabilize reactive intermediates .

- Crystalline polymorphs (e.g., in ) suggest that trifluoromethyl groups enhance crystallinity, aiding purification .

Biological and Material Applications :

- The N-hydroxy-carboxamidine group in the target compound may enable metal coordination, similar to complexes in used for luminescent materials .

- In contrast, Bayer’s pyridine-2-carboxamide derivatives () are optimized for binding to kinase domains, demonstrating the trade-off between carboxamidine’s chelation capacity and carboxamide’s metabolic stability .

Research Findings and Data

Table 2: Comparative Physicochemical Data

*Estimated based on similar synthetic routes in and .

Biological Activity

4-(3-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

The molecular formula of this compound is with a molecular weight of approximately 299.22 g/mol. Its structure includes a pyridine ring, a hydroxyl group, and a trifluoromethyl-substituted phenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₄N₃O |

| Molecular Weight | 299.22 g/mol |

| CAS Number | 1219454-58-6 |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar compounds with pyridine and trifluoromethyl substitutions have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

-

Mechanism of Action :

- Apoptosis Induction : Compounds with similar structures have been reported to enhance caspase-3 activity, indicating an increase in apoptotic processes at concentrations around 10 µM.

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest in the G1 phase, leading to reduced cell proliferation.

-

Case Studies :

- In a comparative study, compounds with the pyridine scaffold demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications like trifluoromethyl groups can enhance their efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown activity against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.

-

Minimum Inhibitory Concentration (MIC) :

- The MIC values for related compounds ranged from 9.75 to 12 µM against M. tuberculosis, indicating promising antibacterial properties.

-

Time-Kill Assays :

- Time-kill assays demonstrated that at concentrations equal to or greater than 4×MIC, the compound effectively inhibited bacterial growth over time.

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize quantitative structure-activity relationship (QSAR) models to analyze how structural modifications affect biological activity.

-

Pharmacophore Mapping :

- Advanced pharmacophore mapping techniques suggest that specific functional groups on the compound are critical for enhancing its binding affinity and overall biological activity.

-

Structural Modifications :

- Variations in the fluorine substitution pattern on the phenyl ring significantly influence the compound's interaction with target proteins, impacting its efficacy as an anticancer or antimicrobial agent.

Q & A

Q. What methodologies are recommended for studying the compound’s interaction with metal ions or cofactors?

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

- Answer :

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., -F to -CF₃, -OH to -OCH₃) .

- Parallel synthesis : Use robotic platforms to generate libraries of 50–100 derivatives for high-throughput screening .

- Crystallographic SAR : Co-crystallize analogs with target proteins to map binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.